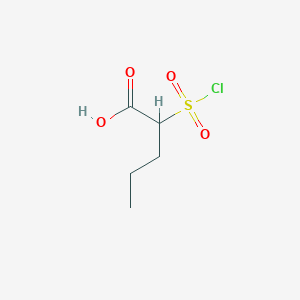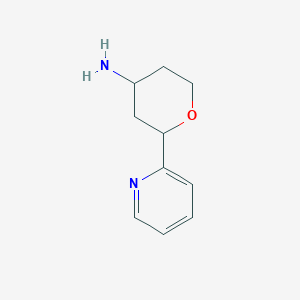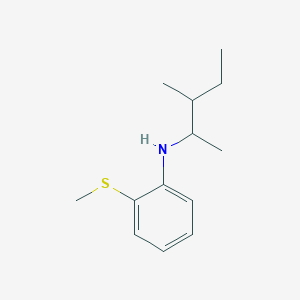
4-methyl-N-(2-methylpropyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-methylpropyl)pyridin-3-amine is an organic compound belonging to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position and an N-(2-methylpropyl) group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methylpropyl)pyridin-3-amine typically involves the alkylation of 4-methylpyridin-3-amine with 2-methylpropyl halide under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, and the solvent used is usually anhydrous dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
4-methyl-N-(2-methylpropyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
4-methyl-N-(2-methylpropyl)pyridin-3-amine is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-methyl-N-(2-methylpropyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites of enzymes, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: A similar compound with a pyridine ring substituted at the 4-position.
2-amino-4-methylpyridine: Another pyridine derivative with an amino group at the 2-position and a methyl group at the 4-position.
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: A compound with a similar pyridine structure but with additional heterocyclic rings.
Uniqueness
4-methyl-N-(2-methylpropyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of enzyme interactions.
特性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC名 |
4-methyl-N-(2-methylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2/c1-8(2)6-12-10-7-11-5-4-9(10)3/h4-5,7-8,12H,6H2,1-3H3 |
InChIキー |
BFYKDZNMWREQMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine](/img/structure/B13252563.png)
![(2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid](/img/structure/B13252577.png)










